

Application Note: In Vitro Synthesis of Niraparib Metabolite M1 Standard

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Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364

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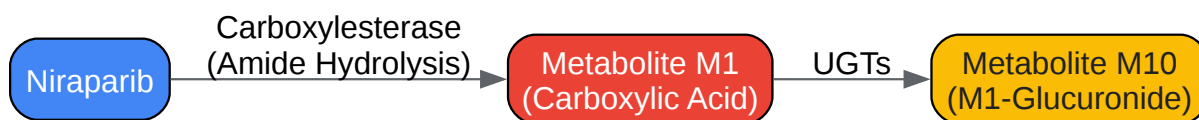
Introduction

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer. [1][2][3] Understanding the metabolic fate of Niraparib is crucial for comprehending its pharmacokinetics and potential drug-drug interactions. The primary metabolic pathway of Niraparib in humans involves the hydrolysis of the amide group to form its major, inactive carboxylic acid metabolite, designated as M1. [1][3][4][5][6][7] This biotransformation is primarily catalyzed by carboxylesterases (CEs). [1][3][5] The resulting M1 metabolite can be further conjugated, for instance, by glucuronidation to form metabolite M10. [1][3]

Accurate quantification of Niraparib and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. This requires the availability of pure analytical standards. This application note provides detailed protocols for the in vitro synthesis of the **Niraparib metabolite M1** standard via both enzymatic and chemical hydrolysis of the parent drug, Niraparib.

Metabolic Pathway of Niraparib to M1

Niraparib undergoes hepatic metabolism where carboxylesterases play a pivotal role in hydrolyzing the amide bond of the indazole-7-carboxamide moiety, leading to the formation of the inactive M1 metabolite. [7]



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Figure 1: Metabolic conversion of Niraparib to its major metabolite M1.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the analysis of Niraparib and M1.

Parameter	Niraparib	Niraparib Metabolite M1	Reference
Molecular Formula	C ₁₉ H ₂₀ N ₄ O	C ₁₉ H ₁₉ N ₃ O ₂	[3][8]
Molecular Weight	320.39 g/mol	321.37 g/mol	[8]
HPLC-MS/MS Calibration Range (Plasma)	1–500 ng/mL	1–500 ng/mL	[9]
HPLC-MS/MS Calibration Range (Urine)	1–100 ng/mL	1–100 ng/mL	[9]

Experimental Protocols

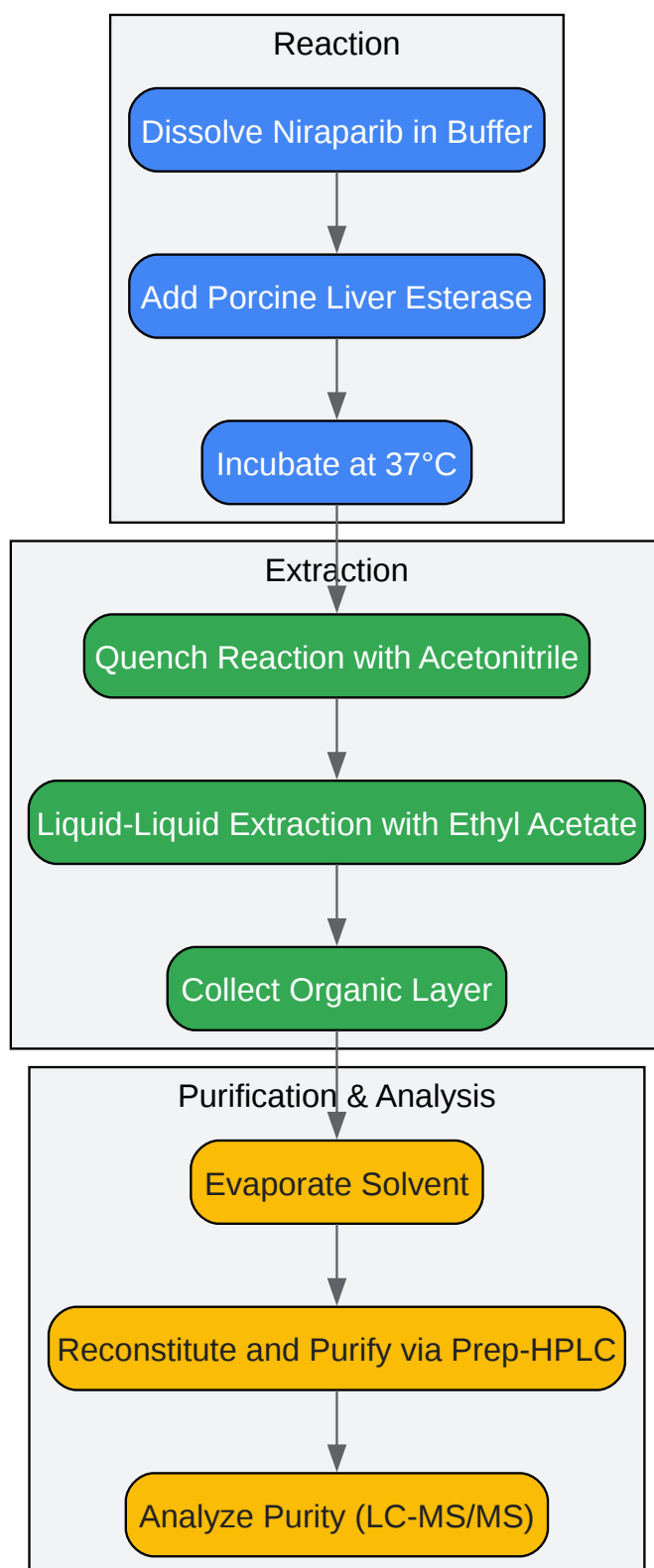
Protocol 1: Enzymatic Synthesis of Niraparib Metabolite M1

This protocol utilizes porcine liver esterase as a general carboxylesterase to mimic the primary metabolic conversion of Niraparib to M1.

Materials:

- Niraparib

- Porcine Liver Esterase (PLE)
- Potassium Phosphate Buffer (0.1 M, pH 7.4)
- Acetonitrile
- Ethyl Acetate
- Formic Acid
- Deionized Water
- Vortex mixer
- Centrifuge
- Incubator/Shaking water bath (37°C)
- Rotary evaporator
- HPLC system for purification and analysis



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Figure 2: Workflow for the enzymatic synthesis of Niraparib M1.

Procedure:

- Reaction Setup:
 - Prepare a 1 mg/mL stock solution of Niraparib in a minimal amount of DMSO, then dilute to the final working concentration with 0.1 M potassium phosphate buffer (pH 7.4).
 - In a reaction vessel, combine 1 mL of the Niraparib solution with a solution of porcine liver esterase (e.g., 100 units).
 - The final concentration of Niraparib should be in the range of 10-100 μ M.
- Incubation:
 - Incubate the reaction mixture at 37°C with gentle shaking for 4-24 hours.
 - Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing them by LC-MS/MS to check for the formation of M1.
- Reaction Quenching and Extraction:
 - To stop the reaction, add an equal volume of cold acetonitrile.
 - Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme.
 - Transfer the supernatant to a new tube.
 - Acidify the supernatant with formic acid to a pH of approximately 3-4.
 - Perform a liquid-liquid extraction by adding 2 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
 - Carefully collect the upper organic layer containing the M1 metabolite. Repeat the extraction twice.
- Purification and Characterization:

- Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried residue in a suitable mobile phase for purification by preparative HPLC.
- Purify the M1 metabolite using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
- Collect the fractions corresponding to the M1 peak.
- Confirm the identity and purity of the synthesized M1 standard using LC-MS/MS and NMR spectroscopy if required.

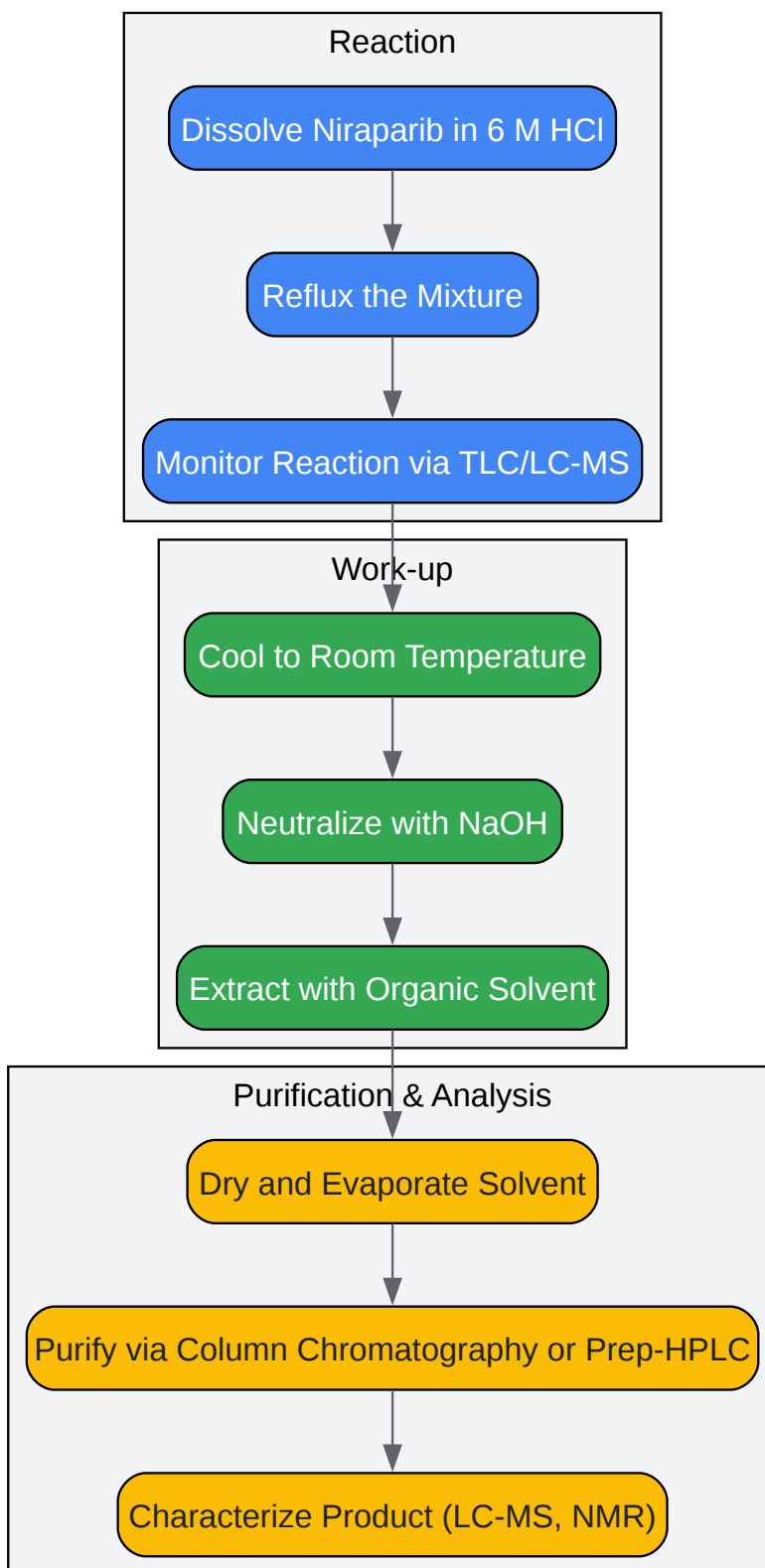
Protocol 2: Chemical Synthesis of Niraparib Metabolite M1

This protocol describes the acid-catalyzed hydrolysis of the amide bond in Niraparib to yield the M1 carboxylic acid.

Materials:

- Niraparib
- Hydrochloric Acid (HCl), 6 M
- Sodium Hydroxide (NaOH) solution for neutralization
- Dichloromethane (DCM) or Ethyl Acetate for extraction
- Methanol
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate

- pH meter or pH paper
- Separatory funnel
- Rotary evaporator
- HPLC system for purification and analysis



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Figure 3: Workflow for the chemical synthesis of Niraparib M1.

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve a known quantity of Niraparib (e.g., 100 mg) in 6 M hydrochloric acid (e.g., 10 mL).
 - Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
- Hydrolysis Reaction:
 - Heat the mixture to reflux (approximately 100-110°C) with continuous stirring.
 - Maintain the reflux for 6-12 hours. The reaction progress should be monitored periodically by taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product.
- Work-up and Extraction:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the acidic solution by the slow addition of a suitable base (e.g., 6 M NaOH) until the pH is approximately 7.
 - Transfer the neutralized solution to a separatory funnel.
 - Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
 - Combine the organic layers.
- Purification and Characterization:
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
 - The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

- The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS/MS, ^1H NMR, and ^{13}C NMR to ensure it meets the standards for a reference compound.

Conclusion

The protocols outlined in this application note provide robust methods for the in vitro synthesis of the **Niraparib metabolite M1** standard. The enzymatic method offers a biomimetic approach that is highly specific, while the chemical synthesis method provides a more traditional and often higher-yielding route for producing larger quantities of the standard. The availability of a pure M1 standard is indispensable for the accurate bioanalysis of clinical and preclinical samples, thereby supporting further research and development of Niraparib.

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